
Spiratisanin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiratisanin C is a natural product derived from the plant Spiraea japonica. This compound features a phenylacryloxyl substituted ent-atisane skeleton, making it a unique and interesting compound for scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Spiratisanin C involves the extraction from the whole plant of Spiraea japonica. The compound is typically isolated using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available this compound is produced for research purposes and is obtained through extraction from natural sources .
Analyse Des Réactions Chimiques
Types of Reactions: Spiratisanin C undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Applications De Recherche Scientifique
Mécanisme D'action
Comparaison Avec Des Composés Similaires
- Spiratisanin A
- Spiratisanin B
- Spiramine A
- Spiradine F
Propriétés
Formule moléculaire |
C29H40O3 |
|---|---|
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
[(1S,4R,9S,10R,12S,13R)-13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl]methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C29H40O3/c1-26(2)14-7-15-29(20-32-25(30)11-10-21-8-5-4-6-9-21)23(26)13-17-28-16-12-22(18-24(28)29)27(3,31)19-28/h4-6,8-11,22-24,31H,7,12-20H2,1-3H3/b11-10+/t22-,23+,24+,27+,28+,29-/m0/s1 |
Clé InChI |
YDPXDNLXYLVVBP-WSWVWNCSSA-N |
SMILES isomérique |
C[C@]1(C[C@]23CC[C@H]1C[C@H]2[C@@]4(CCCC([C@H]4CC3)(C)C)COC(=O)/C=C/C5=CC=CC=C5)O |
SMILES canonique |
CC1(CCCC2(C1CCC34C2CC(CC3)C(C4)(C)O)COC(=O)C=CC5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


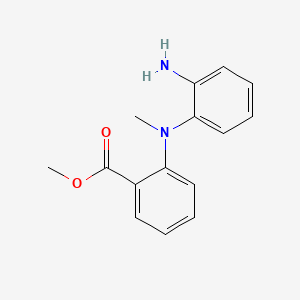
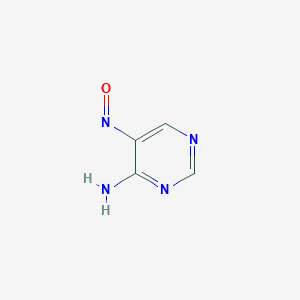
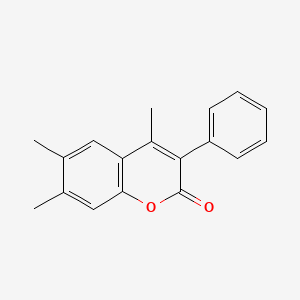

![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)

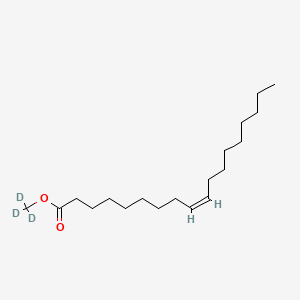
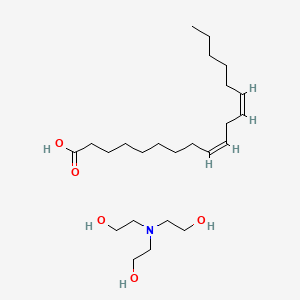

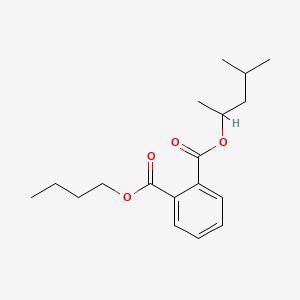
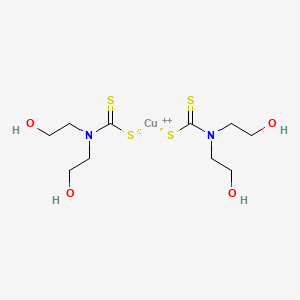

![(2S,3R,4R,5R,6S)-2-methyl-6-[(2S,3S,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13827283.png)

